tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate
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Overview
Description
“tert-butyl N-[3-(N’-hydroxycarbamimidoyl)propyl]carbamate” is a chemical compound with the CAS Number: 1251441-57-2 . It has a molecular weight of 217.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl (4Z)-4-amino-4-(hydroxyimino)butylcarbamate" . The InChI code for this compound is "1S/C9H19N3O3/c1-9(2,3)15-8(13)11-6-4-5-7(10)12-14/h7H,4-6,10H2,1-3H3,(H,11,13)" .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 217.27 .Scientific Research Applications
Enantioselective Synthesis : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the crystal structure study by Ober et al. (2004) (Ober et al., 2004).
Organic Synthesis Building Blocks : It serves as a building block in organic synthesis. Guinchard et al. (2005) showed that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class including the compound , are useful in reactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard et al., 2005).
Photocatalyzed Reactions : The compound is utilized in photocatalyzed reactions for the assembly of complex molecules. Wang et al. (2022) reported its use in the amination of o-hydroxyarylenaminones to create 3-aminochromones under mild conditions (Wang et al., 2022).
Transformation of Amino Protecting Groups : It is used for the transformation of commonly used amino protecting groups, as discussed by Sakaitani and Ohfune (1990), who studied the N-tert-butyldimethylsilyloxycarbonyl group derived from compounds like the one (Sakaitani & Ohfune, 1990).
Synthesis of Natural Product Intermediates : The compound is integral in the synthesis of intermediates for natural products with cytotoxic activity. Tang et al. (2014) synthesized an intermediate of jaspine B, a natural product, from L-Serine, using tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate (Tang et al., 2014).
Enzymatic Kinetic Resolution : The compound has been used in enzymatic kinetic resolution. Piovan et al. (2011) investigated its resolution via lipase-catalyzed transesterification, obtaining optically pure enantiomers (Piovan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)11-6-4-5-7(10)12-14/h14H,4-6H2,1-3H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOOPIJCNWTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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